
4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one, also known as edaravone, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Edaravone belongs to the class of pyrazolone derivatives and has a molecular formula of C10H10N2O2.
Wirkmechanismus
Edaravone exerts its therapeutic effects through multiple mechanisms. The compound has been shown to scavenge free radicals and prevent oxidative damage to cells. Edaravone also inhibits the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects
Edaravone has been shown to exert various biochemical and physiological effects in different disease models. In Alzheimer's disease, the compound has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. In Parkinson's disease, 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In stroke, 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been shown to improve neurological function and reduce brain damage. In ALS, 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been shown to slow down the progression of the disease and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
Edaravone has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Edaravone has also been extensively studied, and its therapeutic potential has been demonstrated in various disease models. However, 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one has some limitations for lab experiments. The compound has a short half-life and is rapidly metabolized in the body. This makes it challenging to maintain a stable concentration of the compound in the body.
Zukünftige Richtungen
There are several future directions for the research and development of 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one. One potential area of research is the development of novel formulations of 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one that can enhance its stability and prolong its half-life in the body. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases such as cancer and diabetes. Additionally, the development of more potent derivatives of 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one could lead to the discovery of new drugs with enhanced therapeutic potential.
Synthesemethoden
The synthesis of 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one involves the reaction of 4-methyl-3-phenyl-1-pyrazolin-5-one with formaldehyde and diethylamine. The resulting product is purified through crystallization and recrystallization processes. The purity of the final product is determined through various analytical techniques such as thin-layer chromatography and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Edaravone has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, stroke, and amyotrophic lateral sclerosis (ALS). The compound has been shown to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of these diseases.
Eigenschaften
CAS-Nummer |
17364-42-0 |
|---|---|
Produktname |
4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one |
Molekularformel |
17312-64-0 |
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
4-[diethylamino(hydroxy)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H21N3O2/c1-4-17(5-2)14(19)13-11(3)16-18(15(13)20)12-9-7-6-8-10-12/h6-10,14,16,19H,4-5H2,1-3H3 |
InChI-Schlüssel |
DSWOFJBKQDPRSJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C1=C(NN(C1=O)C2=CC=CC=C2)C)O |
Kanonische SMILES |
CCN(CC)C(C1=C(NN(C1=O)C2=CC=CC=C2)C)O |
Synonyme |
4-[(Diethylamino)hydroxymethyl]-3,4-dihydro-5-methyl-2-phenyl-2H-pyrazol-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5,6-dihydrobenzo[b][1,4]benzothiazepin-6-yl)-N-methylmethanamine](/img/structure/B232151.png)
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
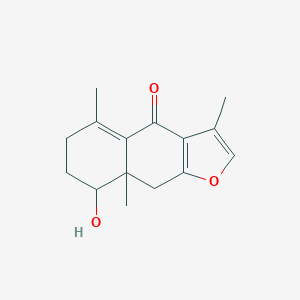
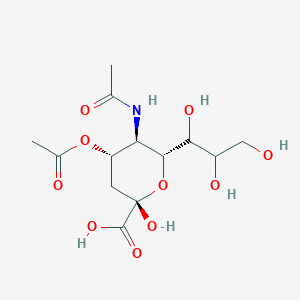

![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)
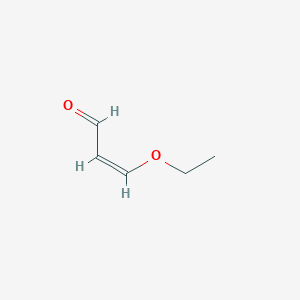
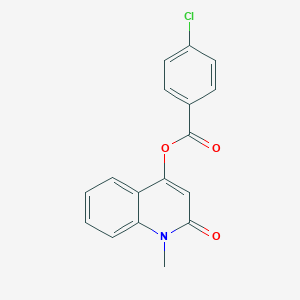
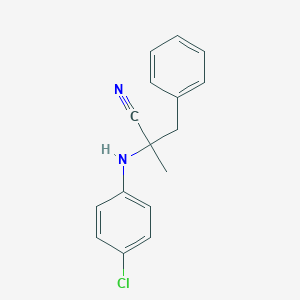


![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)
